
HQ461 vs. CR8: A Comparative Guide to Cyclin
K Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HQ461

Cat. No.: B2393585 Get Quote

In the landscape of targeted protein degradation, the discovery of "molecular glues" has

opened new avenues for therapeutic intervention by inducing the degradation of previously

intractable protein targets. This guide provides a detailed comparison of two such molecular

glues, HQ461 and CR8, which both mediate the degradation of Cyclin K, a critical regulator of

transcription. This comparison is intended for researchers, scientists, and drug development

professionals seeking to understand the nuances of these two compounds.

Mechanism of Action: A Tale of Two Glues
Both HQ461 and CR8 function as molecular glues that promote the interaction between Cyclin-

Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2]

[3][4] This induced proximity leads to the polyubiquitination of Cyclin K, the regulatory partner of

CDK12, targeting it for degradation by the proteasome.[1][3] The degradation of Cyclin K

impairs the function of the CDK12 complex, resulting in downstream effects such as the

reduced phosphorylation of the C-terminal domain of RNA polymerase II and the

downregulation of genes involved in the DNA damage response.[2][3][4]

While both compounds share this general mechanism, their discovery and optimization paths

differ. CR8, a known CDK inhibitor, was later identified as a molecular glue degrader.[1][5][6] In

contrast, HQ461 was discovered through a high-throughput screening effort specifically aimed

at identifying new molecular glues.[3][4][7]

Quantitative Data Summary

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b2393585?utm_src=pdf-interest
https://www.benchchem.com/product/b2393585?utm_src=pdf-body
https://www.benchchem.com/product/b2393585?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7486275/
https://www.medchemexpress.com/hq461.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7462607/
https://pubmed.ncbi.nlm.nih.gov/32804079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7486275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7462607/
https://www.medchemexpress.com/hq461.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7462607/
https://pubmed.ncbi.nlm.nih.gov/32804079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7486275/
https://pubs.acs.org/doi/10.1021/acschembio.3c00616
https://www.broadinstitute.org/publications/broad631331
https://www.benchchem.com/product/b2393585?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7462607/
https://pubmed.ncbi.nlm.nih.gov/32804079/
https://www.biorxiv.org/content/10.1101/2020.06.10.144303v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2393585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the key quantitative data for HQ461 and CR8 based on

available experimental evidence.

Parameter HQ461 CR8 Reference

Cell Line A549 MOLT-4 [2][8]

Concentration for >8-

fold Cyclin K

Reduction

10 µM (at 4 hours)

Not explicitly stated in

terms of fold-change,

but 1 µM showed

significant degradation

[2]

IC50 for Cell Viability

(A549)
1.3 µM

Not available for A549

in the provided results
[2]

Effect on CDK12

Protein Level (A549)

50% reduction at 10

µM (at 8 hours)

Not explicitly stated

for A549
[2]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Cyclin K degradation induced by

HQ461 and CR8, as well as a typical experimental workflow for evaluating these compounds.
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Caption: Signaling pathway of HQ461/CR8-induced Cyclin K degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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